molecular formula C7H12F3NO B2631084 4-(2,2,2-Trifluoroethyl)oxan-4-amine CAS No. 1779955-99-5

4-(2,2,2-Trifluoroethyl)oxan-4-amine

Cat. No.: B2631084
CAS No.: 1779955-99-5
M. Wt: 183.174
InChI Key: GBTKOPCFZVQWIQ-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)oxan-4-amine is a chemical compound with the CAS Number: 2413904-46-6 . It has a molecular weight of 219.63 .


Molecular Structure Analysis

The IUPAC name of this compound is 4-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-amine hydrochloride . The InChI code is 1S/C7H12F3NO.ClH/c8-7(9,10)5-6(11)1-3-12-4-2-6;/h1-5,11H2;1H .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Organosoluble and Low-Colored Fluorinated Polyimides

The chemical structure of 4-(2,2,2-Trifluoroethyl)oxan-4-amine contributes to the synthesis of novel fluorinated polyimides, which are highly soluble in organic solvents like N-methyl-2-pyrrolidone. These polyimides form transparent, tough films and exhibit high thermal stability, making them suitable for applications requiring materials with low dielectric constants, low water uptake, and ultraviolet-visible light absorption properties (Chung, Tzu, & Hsiao, 2006).

Synthesis of Trifluoromethylated Analogues

This compound is used in the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues. These compounds exhibit an interesting intramolecular C–F···C=O interaction, indicating potential applications in the design of molecules with unique electronic or structural properties (Sukach et al., 2015).

Catalysis in Amidation Reactions

The compound plays a role in the catalysis of dehydrative amidation between carboxylic acids and amines, showcasing its utility in facilitating organic synthesis reactions, particularly in peptide bond formation (Wang, Lu, & Ishihara, 2018).

Photochemical Synthesis of Fluorinated Heterocycles

In photochemistry, this compound is used in the synthesis of fluorinated heterocyclic compounds such as 1,3,4-oxadiazoles and 1,2,4-triazoles, indicating its role in the synthesis of complex organic molecules with potential pharmaceutical applications (Pace et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-(2,2,2-trifluoroethyl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)5-6(11)1-3-12-4-2-6/h1-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTKOPCFZVQWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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